2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid
Overview
Description
“2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid” is a complex organic compound. It is a derivative of quinoline, a heterocyclic aromatic organic compound. It has a methoxyphenyl group (a phenyl ring with a methoxy group) and a carboxylic acid group attached to the quinoline .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, a common structure in many pharmaceuticals and dyestuffs. Attached to this core would be a methoxyphenyl group and a carboxylic acid group .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the quinoline, methoxyphenyl, and carboxylic acid groups. Each of these functional groups can undergo a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the aromatic rings could enhance its solubility in nonpolar solvents .
Scientific Research Applications
Cancer Research
Several studies focus on the synthesis and evaluation of quinoline derivatives for their potential in cancer treatment. For instance, the synthesis of certain 4-anilino-2-phenylquinoline derivatives, including modifications at the 4-carboxylic acid position, has demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents (Zhao et al., 2005). Another study found that methoxy-substituted 3-formyl-2-phenylindoles, closely related to the quinoline structure , inhibit tubulin polymerization, a key mechanism in cancer cell proliferation, suggesting a potential application in developing new cytostatic drugs (Gastpar et al., 1998).
Material Science
In the field of material science, the synthesis and properties of Cd(II) complexes generated from 2-phenylquinoline derivatives have been explored. These complexes exhibit interesting fluorescent behavior and potential antibacterial activities, making them useful for various applications in materials chemistry and as antibacterial agents (Lei et al., 2014).
Biological Studies
The synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives has shown promise in biological studies, especially as 5HT1B antagonists. This indicates potential applications in neurological research and therapy, where such antagonists can play a role in treating disorders related to serotonin regulation (Horchler et al., 2007).
Chemical Synthesis
Research in chemical synthesis has led to the development of novel fluorophores based on quinoline derivatives, such as 6-methoxy-4-quinolone, which show strong fluorescence in a wide pH range. These compounds have applications in biomedical analysis as fluorescent labeling reagents, offering a tool for the detailed study of biological samples (Hirano et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-6-7-16-14(8-11)15(18(20)21)10-17(19-16)12-4-3-5-13(9-12)22-2/h3-10H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWABPDZOOUCOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357062 | |
Record name | 2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-6-methylquinoline-4-carboxylic acid | |
CAS RN |
438213-44-6 | |
Record name | 2-(3-methoxyphenyl)-6-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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